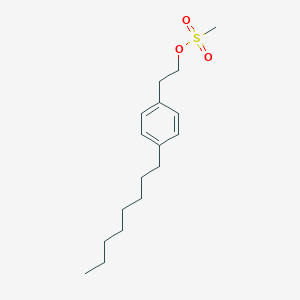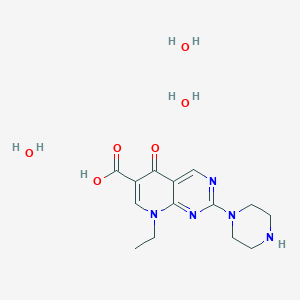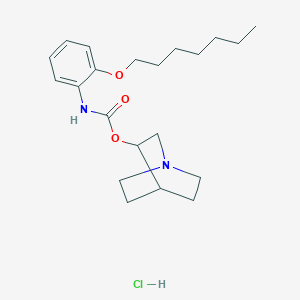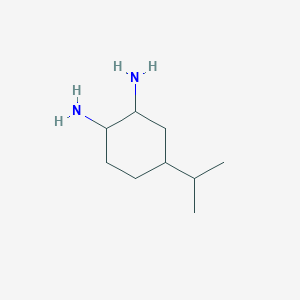
2-Amino-5-bromobenzophenone
概要
説明
2-Amino-5-bromobenzophenone is a benzophenone derivative . It is also known by other names such as 2-benzoyl-4-bromoaniline, 2-amino-5-bromophenyl phenyl methanone, and 5-bromo-2-aminobenzophenone .
Synthesis Analysis
2-Amino-5-bromobenzophenone can be synthesized from 2-aminobenzonitrile sodium arylsulfinate, Pd (OAc)2, bpy, and p-NBSA by stirring in a 2:1 mixture of THF/H2O for 48 hours at 80℃ .Molecular Structure Analysis
The molecular formula of 2-Amino-5-bromobenzophenone is C13H10BrNO . The SMILES representation is O=C(C1=C(N)C=CC(Br)=C1)C2=CC=CC=C2 .Chemical Reactions Analysis
2-Amino-5-bromobenzophenone is used as a precursor in the synthesis of bromazolam . More detailed information about its chemical reactions is not available in the retrieved data.Physical And Chemical Properties Analysis
2-Amino-5-bromobenzophenone is a crystalline solid . It has a molecular weight of 276.1 g/mol . It is soluble in DMF, DMSO, and ethanol . The compound has a λmax of 237, 390 nm .科学的研究の応用
Medicinal Chemistry
2-Benzoyl-4-bromoaniline: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its bromine atom and amine group make it a versatile intermediate for constructing complex molecules. It can be used to create potential inhibitors for enzymes or receptors by introducing it into larger molecular frameworks through reactions like Suzuki coupling or amidation .
Material Science
In material science, this compound serves as a precursor for the development of organic semiconductors. Its aromatic structure and functional groups allow it to be incorporated into conjugated systems that can exhibit electronic properties, useful in the creation of OLEDs or organic photovoltaic cells .
Analytical Chemistry
2-Benzoyl-4-bromoaniline: plays a role in analytical chemistry as a standard or reagent. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatographic techniques or spectrophotometric assays, due to its distinct absorbance properties .
Environmental Science
This compound may be involved in environmental science research, particularly in the study of aromatic amine degradation. Understanding its breakdown pathways can help in assessing the environmental impact of similar compounds and in developing bioremediation strategies for contaminated sites .
Pharmaceutical Research
In pharmaceutical research, 2-Benzoyl-4-bromoaniline is often a key intermediate in the synthesis of drug candidates. Its incorporation into larger drug molecules can enhance pharmacokinetic properties or contribute to the drug’s mechanism of action .
Organic Synthesis
2-Benzoyl-4-bromoaniline: is a valuable building block in organic synthesis. It can undergo various organic reactions, such as nitration, sulfonation, and alkylation, to yield a wide range of derivatives. These derivatives can then be used to synthesize dyes, pigments, and advanced materials .
Biotechnology
In biotechnology, the compound’s derivatives could be used as modifiers for proteins or nucleic acids, aiding in the study of biological systems or the development of novel bioconjugation techniques .
Industrial Applications
While specific industrial uses of 2-Benzoyl-4-bromoaniline are not extensively documented, compounds like it are generally used in the synthesis of dyes, pigments, and other industrial chemicals due to their stability and reactive functional groups .
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of aniline and benzophenone, both of which have various biological targets depending on their specific substitutions and the biological context .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
The compound’s synthesis involves a reaction pathway where 4-bromoaniline is dissolved in benzoyl chloride, heated, and then zinc chloride is added .
特性
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromobenzophenone | |
CAS RN |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)







